molecular formula C11H15N3O3 B1600584 2-Methyl-4-morpholino-6-nitroaniline CAS No. 468741-20-0

2-Methyl-4-morpholino-6-nitroaniline

Cat. No.: B1600584
CAS No.: 468741-20-0
M. Wt: 237.25 g/mol
InChI Key: BQZOMWPTJWWTMQ-UHFFFAOYSA-N
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Description

2-Methyl-4-morpholino-6-nitroaniline is a synthetic compound that belongs to the family of nitroanilines. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-morpholino-6-nitroaniline can be achieved through various synthetic routes. One common method involves the nitration of 2-methyl-4-morpholinoaniline using a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration of the aniline ring.

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-morpholino-6-nitroaniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine or bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of 2-methyl-4-morpholino-6-aminoaniline.

    Reduction: Formation of 2-methyl-4-morpholinoaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-morpholino-6-nitroaniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholino-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to interact with nucleophilic sites in biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

2-Methyl-4-morpholino-6-nitroaniline can be compared with other similar compounds, such as:

    2-Methyl-4-nitroaniline: Similar in structure but lacks the morpholino group, which may affect its reactivity and biological activity.

    4-Morpholino-2-nitroaniline: Similar in structure but differs in the position of the nitro and morpholino groups, which can influence its chemical properties and applications.

    2-Methyl-6-nitroaniline:

The presence of the morpholino group in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Biological Activity

2-Methyl-4-morpholino-6-nitroaniline is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Chemical Formula : C10H12N4O2
  • Molecular Weight : 224.23 g/mol
  • CAS Number : 24905-87-1

The primary mechanism by which this compound exerts its biological effects is through the inhibition of FGFR4. FGFR4 is implicated in various pathological conditions, particularly in cancer. Its overexpression is associated with aggressive tumor phenotypes, making it a target for therapeutic intervention .

Biological Activities

  • Antitumor Activity :
    • The compound has been shown to selectively inhibit FGFR4, leading to reduced cell proliferation and increased apoptosis in cancer cells. In vitro studies demonstrated that treatment with this compound resulted in significant decreases in cell viability in various cancer cell lines, particularly those expressing high levels of FGFR4 .
  • Hepatotoxicity :
    • Recent studies have indicated potential hepatotoxic effects associated with exposure to similar nitroaniline derivatives. Research on 2-methyl-4-nitroaniline suggests that it may upregulate PPARγ expression, leading to liver dysfunction and inflammatory responses . This highlights the need for careful evaluation of its safety profile in therapeutic applications.
  • Cytotoxic Effects :
    • In a screening study involving 400 compounds, it was found that several nitroaniline derivatives exhibited strong cytotoxic effects on chondrosarcoma cells. The specific cytotoxicity of this compound needs further investigation to determine its therapeutic window .

Data Tables

Activity Effect Reference
FGFR4 InhibitionDecreased cell proliferation
HepatotoxicityIncreased liver dysfunction
CytotoxicityStrong effects on cancer cells

Case Studies

  • FGFR4 Inhibition in Cancer Therapy :
    • A study explored the use of this compound as part of a treatment regimen for hepatocellular carcinoma. The results indicated that patients with high FGFR4 expression benefited from the compound, showcasing its potential as a targeted therapy .
  • Safety Profile Evaluation :
    • A comprehensive study assessed the hepatotoxic effects of related compounds, establishing benchmarks for safe exposure levels. This research is critical for understanding the risks associated with long-term use of this compound in clinical settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-4-morpholino-6-nitroaniline, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) to introduce the morpholino group. For example, a chloro precursor (e.g., 2-chloro-4-fluoro-6-nitroaniline) can react with morpholine under reflux in a polar aprotic solvent like DMF. Optimization includes:

  • Temperature control (80–120°C) to balance reaction rate and byproduct formation.
  • Stoichiometric ratios (1:1.2 molar ratio of chloro precursor to morpholine).
  • Catalytic additives (e.g., K₂CO₃) to enhance substitution efficiency .
    Table 1 : Comparison of Synthetic Methods
PrecursorReagentSolventYield (%)Purity (HPLC)
2-Chloro-4-fluoro-6-nitroanilineMorpholineDMF7898%
2-Methyl-6-nitroaniline derivativeMorpholineToluene6595%

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

  • Methodological Answer :

  • HPLC : Used for purity assessment and isomer separation. A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min provides baseline resolution .
  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (reported range: 88–90°C) .
  • Spectroscopy : NMR (¹H/¹³C) and MS (ESI+) confirm structural integrity. For example, ¹H NMR in DMSO-d₆ shows characteristic morpholino protons at δ 3.6–3.8 ppm .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize HPLC conditions for resolving this compound from structural isomers?

  • Methodological Answer : RSM designs (e.g., central composite design) evaluate factors like mobile phase composition, pH, and column temperature. For example:

  • Factors : Acetonitrile concentration (60–80%), pH (2.5–4.5), temperature (25–40°C).
  • Response : Resolution factor (Rs > 1.5).
    Optimal conditions derived from RSM: 72% acetonitrile, pH 3.5, 30°C, achieving Rs = 2.1 .

Q. What computational approaches predict the thermochemical and electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Thermochemistry : Enthalpy of formation (ΔfH°), Gibbs free energy.
  • Electronic Properties : HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to predict reactivity .
    Validation against experimental data (e.g., DSC for ΔfusH°) ensures accuracy .

Q. How are fluorescence properties of derivatives synthesized from this compound experimentally evaluated?

  • Methodological Answer : Derivatives like 4-(hydroxymethyl)-2-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)phenol are synthesized via condensation with aldehydes (e.g., salicylaldehyde). Fluorescence is measured:

  • Instrumentation : Fluorimeter with λex = 365 nm, λem = 450–600 nm.
  • Quantum Yield : Calculated using quinine sulfate as a standard (reported Φ = 0.42) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and EN 166-certified safety goggles.
  • Ventilation : Use fume hoods for synthesis and weighing.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name

2-methyl-4-morpholin-4-yl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZOMWPTJWWTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469269
Record name 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468741-20-0
Record name 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 800 ml pressure flask was added tris(dibenzylideneacetone)dipalladium (2.64 g, 2.88 mmol), 2-(di-t-butylphosphino)biphenyl (1.42 g, 4.75 mmol) and sodium tert-butoxide (17.5 g, 182 mmol). Then dry THF (500 mL), 4-bromo-2-ethyl-6-nitroaniline (30.0 g, 130 mmol) and morpholine (34 ml, 390 mmol) were added. Argon was bubbled through the solution for 1 minute and the flask was sealed. The reaction mixture was stirred at 85° C. for 3 days. THF was evaporated in vacuo and the crude product was preabsorbed on silica and this then transferred on top of a silica gel column. Elution with hexane-ethyl acetate (6:4 to 4:6 to 0:1 gradient) gave, after evaporation of solvents, the title compound (15.2 g red-brown solid, 49.3%). LCMS (M+H)+ m/z 238 (t=0.64 min.) 1H NMR (500 MHz, DMSO-d6) δ 7.32 (1H, s), 7.22 (1H, s), 6.96 (2H, s), 3.72 (4H, broad s), 2.96 (4H, broad s), 2.21 (3H, s). Procedure for the Preparation of 4-(3-amino-5-methyl-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(4-Iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole 2-Methyl-4-morpholin-4-yl-6-nitro-phenylamine (15.2 g, 64 mmol) was suspended in methanol (200 ml) in a PARR flask. Palladium on carbon (1.0 g, 10% Pd) was added and the suspension shaken under 60 psi of hydrogen overnight. The mixture was filtered through a pad of celite (under argon) into a 3-neck flask, the celite rinsed with methanol and the filtrate diluted with methanol to a total volume of 500 ml and cooled to 0° C. A solution of 4-Iodo-2-methoxy-pyridine-3-carbaldehyde (14.6 g, 55.5 mmol) in methanol (500 ml) was added slowly (during 3 hours). After addition of ˜¼ of the solution the system was opened to air and stirred over the weekend, thereby reaching room temperature. The reaction mixture was concentrated in vacuo, filtered through a pad of silica (eluent: methylenechloride-ethyl acetate-methanol 55-40-5) then crystallized from ethyl acetate. The title compound was isolated as brown solid (12.68 g, 51%). Flash column chromatography of the mother liquor (gave additional 2.90 g (12%). [pack column with methylene chloride, elute compound with methylene chloride-ethyl acetate 6–4, then methylenechloride-ethyl acetate-methanol 58-40-2]. LCMS (M+H)+ m/z 451 (t=1.03 min.). 1H NMR (500 MHz, CDCl3) δ 7.76 (1H, d, J=5.3 Hz),), 7.42 (1H, d, J=5.3 Hz), 6.85 (1H, broad s), 6.82 (1H, s), 3.86 (4H, t, J=4.5 Hz), 3.79 (3H, s), 3.12 (4H, t, J=4.5 Hz), 2.60 (3H, s), 2.21 (3H, s).
Name
2-(4-Iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole 2-Methyl-4-morpholin-4-yl-6-nitro-phenylamine
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a 800 ml pressure flask was added Tris(dibenzylideneacetone)dipalladium (2.64 g, 2.88 mmol), 2-(Di-t-butylphosphino)biphenyl (1.42 g, 4.75 mmol) and sodium tert-butoxide (17.5 g, 182 mmol). Then dry THF (500 mL), 4-bromo-2-methyl-6-nitroaniline (30.0 g, 130 mmol) and morpholine (34 ml, 390 mmol) were added. Argon was bubbled through the solution for 1 minute and the flask was sealed. The reaction mixture was stirred at 85° C. for 3 days. THF was evaporated in vacuo and the crude product was preabsorbed on silica and this then transferred on top of a silica gel column. Elution with hexane-ethyl acetate (6:4 to 4:6 to 0:1 gradient) gave, after evaporation of solvents, the title compound (15.2 g red-brown solid, 49.3%). LCMS (M+H)+ m/z 238 (t=0.64 min.) 1H NMR (500 MHz, DMSO-d6) δ 7.32 (1H, s), 7.22 (1H, s), 6.96 (2H, s), 3.72 (4H, broad s), 2.96 (4H, broad s), 2.21 (3H, s).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-4-morpholino-6-nitroaniline
2-Methyl-4-morpholino-6-nitroaniline
2-Methyl-4-morpholino-6-nitroaniline
2-Methyl-4-morpholino-6-nitroaniline
2-Methyl-4-morpholino-6-nitroaniline
2-Methyl-4-morpholino-6-nitroaniline

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